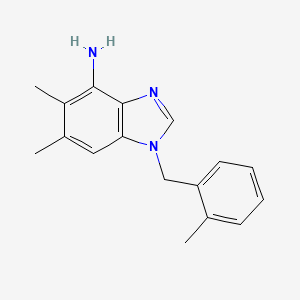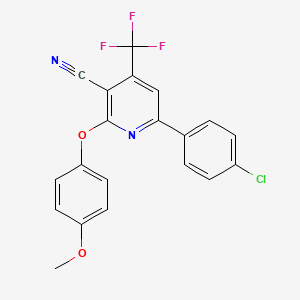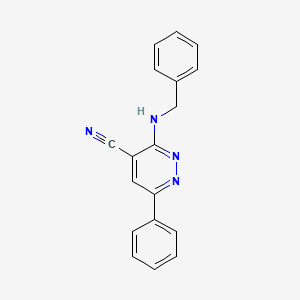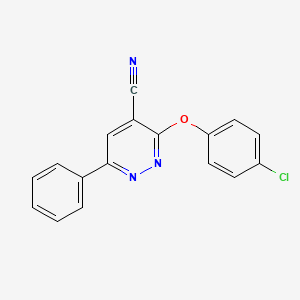
3-(3,4-dichlorophenoxy)-1-methyl-2(1H)-quinoxalinone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves the condensation of o-chloroaniline and formaldehyde over acidic zeolites. Further investigation into the catalytic activities of specific zeolites (such as HY, Hβ, and HZSM-5) is essential for understanding the reaction pathway .
Molecular Structure Analysis
The molecular structure of 3-(3,4-dichlorophenoxy)-1-methyl-2(1H)-quinoxalinone consists of a quinoxalinone core with a dichlorophenoxy substituent. The chlorine atoms are positioned at the 3- and 4-positions on the phenoxy ring .
Chemical Reactions Analysis
While specific chemical reactions involving this compound may vary, it can participate in reactions typical of aromatic compounds, such as nucleophilic substitutions, Friedel-Crafts reactions, and oxidation processes. Further experimental studies are necessary to explore its reactivity .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Derivatives
3-(3,4-dichlorophenoxy)-1-methyl-2(1H)-quinoxalinone and its derivatives participate in various chemical reactions. For instance, 2-Chloro-3-methylquinoxaline, a related compound, reacts with aromatic amines to form 2-arylamino-3-methylquinoxalines. Additionally, 3-methyl-2(1H)-quinoxalinone condenses with aromatic aldehydes to produce 3-(substituted styryl)-2(1H)-quinoxalinones. These compounds can undergo further reactions, such as bromination or reaction with nucleophiles like morpholine and piperidine, leading to diverse derivatives (Badr et al., 1983).
Synthesis and Structural Studies
Synthetic pathways for quinoxalinone derivatives have been explored. A study by Iwanami et al. (1971) synthesized phenacyl derivatives of 2(1H)-quinoxalinone and analyzed their structures. This research provides insight into the structural elements and potential reactions of quinoxalinone derivatives (Iwanami et al., 1971). Additionally, Mondieig et al. (2011) synthesized and analyzed the crystal structures of 3-methyl-2(1H)-quinoxalinone and its derivatives, contributing to the understanding of their molecular configurations (Mondieig et al., 2011).
Applications in Analytical Chemistry
Quinoxalinone derivatives have applications in analytical chemistry. For instance, 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone has been used as a fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography, demonstrating its utility in sensitive analytical methods (Yamaguchi et al., 1985).
Biocatalytic Synthesis
The biocatalytic synthesis of quinoxalinone derivatives has been reported. Petronijević et al. (2017) described an environmentally friendly synthesis of 3,4-dihydro-2(1H)-quinoxalinones using lemon juice as a solvent and catalyst, highlighting an innovative approach to green chemistry (Petronijević et al., 2017).
Potential as Inhibitors
Quinoxalinone derivatives have been studied for their potential as inhibitors in various biological processes. Yang et al. (2012) synthesized quinoxalinone derivatives and found them to be potent inhibitors of aldose reductase, a key enzyme in the management of diabetes complications (Yang et al., 2012).
Corrosion Inhibition
Quinoxalinone derivatives have been explored for their corrosion inhibition properties. Tazouti et al. (2016) investigated the effects of three quinoxalinone derivatives on mild steel corrosion in an acidic medium, revealing their potential as corrosion inhibitors (Tazouti et al., 2016).
Eigenschaften
IUPAC Name |
3-(3,4-dichlorophenoxy)-1-methylquinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c1-19-13-5-3-2-4-12(13)18-14(15(19)20)21-9-6-7-10(16)11(17)8-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJCIIULCWDPGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)OC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dichlorophenoxy)-1-methyl-2(1H)-quinoxalinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B3035835.png)

![2-[(4-Chlorophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3035837.png)

![N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-2-methylpropan-2-amine](/img/structure/B3035839.png)

![7-[1-[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3035843.png)
![5-Chloro-2-[(4-chlorobenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B3035846.png)
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-7-[1-(2,4-dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3035850.png)


